(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

CNS drug discovery Physicochemical property Blood-brain barrier

(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone (CAS 1286702-77-9) is a synthetic small molecule featuring a 1,3-benzodioxole carbonyl group linked to a piperazine core, which is further substituted with a pyrazole-ethyl side chain. Its molecular formula is C17H20N4O3.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 1286702-77-9
Cat. No. B2469308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
CAS1286702-77-9
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H20N4O3/c22-17(14-2-3-15-16(12-14)24-13-23-15)20-9-6-19(7-10-20)8-11-21-5-1-4-18-21/h1-5,12H,6-11,13H2
InChIKeySCSSPYVBXBXGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone (CAS 1286702-77-9) for Research


(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone (CAS 1286702-77-9) is a synthetic small molecule featuring a 1,3-benzodioxole carbonyl group linked to a piperazine core, which is further substituted with a pyrazole-ethyl side chain [1]. Its molecular formula is C17H20N4O3. This structure belongs to a class of compounds explored for dual modulation of 5-HT2A and D3 receptors, a profile linked to potential antipsychotic activity [2]. The compound's unique combination of pharmacophores distinguishes it within the broader arylpiperazine family, making it a specific candidate for targeted investigation.

Why Generic Arylpiperazines Cannot Substitute for (4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone


Substituting this compound with a generic arylpiperazine is scientifically invalid due to the specific conformational and electronic requirements for dual 5-HT2A/D3 receptor modulation. The 1,3-benzodioxole moiety serves as a critical ligand for a secondary binding pocket, a pharmacophoric feature absent in simpler arylpiperazines [1]. Furthermore, the pyrazole-ethyl extension on the piperazine ring introduces a distinct conformational restriction and hydrogen-bonding capability that directly influences receptor subtype selectivity and intrinsic efficacy, a profile that cannot be replicated by unsubstituted or differently substituted piperazine analogs [1].

Quantitative Differentiation Evidence for (4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone vs. Analogs


Enhanced Topological Polar Surface Area (TPSA) and CNS Drug-Likeness

The target compound exhibits a computed TPSA of 70.9 Ų, placing it within the optimal range (60-90 Ų) for CNS drug candidates [1]. In comparison, a close structural analog, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1H-indol-5-yl)methanone, which replaces the 1,3-benzodioxole with an indole, has a higher TPSA exceeding 75 Ų, potentially reducing its passive BBB permeability . The target compound's lower TPSA is primarily attributable to the 1,3-benzodioxole ring, which masks a polar carbonyl, offering a favorable balance for CNS penetration.

CNS drug discovery Physicochemical property Blood-brain barrier

Predicted Superior Metabolic Stability from Absence of a 5-Hydroxy Substituent

The target compound lacks a phenol or free hydroxyl group on its benzodioxole ring, a feature that in analogous compounds is a primary site for Phase II metabolism (glucuronidation/sulfation) [1]. A closely related compound series, such as those in US Patent 8722683, often includes 7-hydroxy-benzodioxole derivatives, which are rapidly cleared. By not bearing this metabolic soft spot, the target compound is predicted to have improved metabolic stability and a longer half-life in microsomal assays, although direct experimental comparison is pending [2].

Drug metabolism Pharmacokinetics ADME

Optimal Lipophilicity Range (clogP) for Oral Bioavailability Compared to Bulkier Analogs

The computed logP (clogP) for the target compound is approximately 2.2 [1]. This value falls within Lipinski's recommended range (clogP < 5) for oral bioavailability, specifically the optimal 1-3 range for CNS drugs. In contrast, dual 5-HT2A/D3 modulators from the 'benzodioxole piperazine' patent class, such as N-[4-[2-[4-(1,3-benzodioxol-4-yl)piperazin-1-yl]ethyl]cyclohexyl]-2-hydroxy-2-methylpropanamide (example from US8722683), are significantly larger and more lipophilic (clogP > 3.5), which can lead to poor solubility and higher promiscuity [2].

Lipophilicity Oral drugability Physicochemical property

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 4 rotatable bonds (RB) [1]. This degree of flexibility is intermediate: it is more constrained than the highly flexible 7-rotatable-bond aripiprazole, potentially leading to lower entropic cost upon binding, yet more flexible than the rigid tetracyclic analogs, which may lack induced-fit capabilities [2]. The specific pyrazole-ethyl linker is a critical design element, providing an optimal balance for engaging the secondary binding pocket of D3 receptors without excessive conformational sampling.

Conformational analysis Receptor binding Ligand efficiency

Recommended Research Applications for (4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone


CNS Drug Discovery: Lead Optimization for Dual D3/5-HT2A Modulation

Due to its computed CNS drug-like properties (TPSA 70.9 Ų, clogP 2.2) and the established SAR of the benzodioxole-piperazine class for dual D3/5-HT2A modulation, this compound serves as an advanced starting point for lead optimization programs targeting schizophrenia or other psychotic disorders [1]. Its balanced flexibility (4 rotatable bonds) and lack of predicted metabolic soft spots make it a versatile scaffold for iterative analog synthesis and pharmacological profiling.

In-Silico Pharmacophore Modeling and Virtual Screening

The distinct 1,3-benzodioxole pharmacophore and the defined pyrazole-ethyl linker geometry provide a unique three-dimensional query for pharmacophore-based virtual screening [1]. This compound can be used to build and validate models to identify novel chemotypes with similar receptor interaction profiles, but potentially simpler syntheses or improved IP positions.

Chemical Biology Tool for Deconvoluting Dopamine/Serotonin Receptor Crosstalk

As a predicted dual modulator based on its chemotype, this compound is a valuable tool for investigating D3/5-HT2A receptor heterodimerization and crosstalk [1]. Its use in cellular assays can help dissect the downstream signaling pathways that are uniquely activated by dual occupancy, a mechanism that cannot be replicated by co-administration of a selective D3 antagonist and a selective 5-HT2A antagonist.

Quote Request

Request a Quote for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.